molecular formula C51H78Cl2P2Ru+2 B12059183 Dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphanium

Dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphanium

Cat. No.: B12059183
M. Wt: 925.1 g/mol
InChI Key: UZAFZWUWHHFWOK-UHFFFAOYSA-N
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Description

Dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphanium is a ruthenium-based compound known for its catalytic properties, particularly in olefin metathesis reactions. This compound is often referred to as a Grubbs Catalyst, named after Robert H. Grubbs, who was awarded the Nobel Prize in Chemistry in 2005 for his work on the development of the metathesis method in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphanium typically involves the reaction of ruthenium trichloride with tricyclohexylphosphine and 3-phenylinden-1-ylidene. The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphanium primarily undergoes metathesis reactions, including ring-closing metathesis, cross metathesis, and ring-opening metathesis polymerization. These reactions are facilitated by the compound’s ability to form a metallacyclobutane intermediate .

Common Reagents and Conditions

Common reagents used in these reactions include olefins, dienes, and alkynes. The reactions are typically carried out under an inert atmosphere, with solvents such as dichloromethane, toluene, or tetrahydrofuran. The reaction conditions often involve mild temperatures and pressures, making the process efficient and environmentally friendly .

Major Products

The major products formed from these reactions depend on the specific type of metathesis reaction being performed. For example, ring-closing metathesis can produce cyclic alkenes, while cross metathesis can yield a variety of substituted alkenes .

Mechanism of Action

The mechanism of action of Dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphanium involves the formation of a metallacyclobutane intermediate. This intermediate is crucial for the metathesis reaction, allowing the exchange of alkylidene groups between olefins. The compound’s ruthenium center plays a key role in stabilizing the intermediate and facilitating the reaction .

Comparison with Similar Compounds

Similar Compounds

  • Dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphine
  • Dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphine;tetrahydrofuran adduct
  • Dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphine;pyridine adduct

Uniqueness

Dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphanium is unique due to its high stability and efficiency as a metathesis catalyst. Its ability to operate under mild conditions and its compatibility with a wide range of substrates make it a valuable tool in both academic and industrial settings .

Properties

Molecular Formula

C51H78Cl2P2Ru+2

Molecular Weight

925.1 g/mol

IUPAC Name

dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphanium

InChI

InChI=1S/2C18H33P.C15H10.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h2*16-18H,1-15H2;1-9,11H;2*1H;/q;;;;;+2

InChI Key

UZAFZWUWHHFWOK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=CC(=[Ru](Cl)Cl)C3=CC=CC=C32

Origin of Product

United States

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